4-(2-Phenylethoxy)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-phenylethoxy)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-4-12(5-3-1)8-11-15-13-6-9-14-10-7-13/h1-5,13-14H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZJGJUFYFMBLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 4 2 Phenylethoxy Piperidine and Analogous Piperidine Architectures
Retrosynthetic Analysis of the 4-(2-Phenylethoxy)piperidine Framework
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary bond disconnections. egrassbcollege.ac.in
For this compound, two primary retrosynthetic disconnections can be envisioned:
C-O Bond Disconnection: Breaking the ether linkage between the piperidine (B6355638) ring and the phenylethoxy group. This leads to two key synthons: a 4-hydroxypiperidine (B117109) synthon and a 2-phenylethyl synthon. The corresponding synthetic equivalents would be a protected 4-hydroxypiperidine and a phenylethyl halide or a similar reactive species.
C-N Bond Disconnection: Disconnecting the bonds to the nitrogen atom within the piperidine ring. This approach breaks the heterocyclic ring and suggests its formation from a linear precursor. For instance, a disconnection across the N-C2 and N-C6 bonds could lead back to a primary amine (phenylethylamine) and a five-carbon dialdehyde (B1249045) or dihalide.
A formal retrosynthetic analysis of a related spiro-piperidine structure, (-)-perhydrohistrionicotoxin, highlights the use of an α-aminonitrile derived from (S)-1-(1-phenylethyl)-piperidine as a key intermediate. researchgate.net This demonstrates a strategy where a chiral auxiliary attached to the piperidine nitrogen directs the stereochemistry of subsequent transformations. researchgate.net
Established Methodologies for Piperidine Ring Formation with Phenylethyl-Related Substituents
Several established methods are available for constructing the piperidine ring, which can be adapted to include phenylethyl or related substituents.
Reductive Amination Approaches to N-Phenylethylpiperidines
Reductive amination is a versatile method for forming amines from carbonyl compounds and amines. wikipedia.orgyoutube.com In the context of piperidine synthesis, this can be applied in an intramolecular fashion. For instance, a 1,5-dicarbonyl compound can react with an amine to form an enamine or imine, which then undergoes intramolecular cyclization and reduction to yield the piperidine ring. mdpi.com
A notable example involves the reaction of glutaraldehyde (B144438) with a primary amine, such as phenethylamine, in the presence of a reducing agent like tetracarbonylhydridoferrate to form N-phenylethylpiperidine. oup.comresearchgate.net This one-pot reaction proceeds under mild conditions and offers good to excellent yields for a variety of amines. oup.com The general mechanism involves the formation of an imine intermediate, followed by cyclization and reduction. youtube.com The use of cobalt catalysts with hydrogen gas has also been explored for reductive amination, offering a green chemistry approach. d-nb.info
| Reactants | Catalyst/Reducing Agent | Product | Yield | Reference |
| Glutaraldehyde, Phenethylamine | Tetracarbonylhydridoferrate | N-Phenylethylpiperidine | 55% | oup.com |
| Ketone/Aldehyde, Amine | Cobalt Catalyst, H₂ | Primary Amine | High | d-nb.info |
Cyclization Reactions Employing Divinyl Ketones for Piperidone Intermediates
A powerful strategy for constructing substituted piperidine rings involves the double aza-Michael addition of a primary amine to a divinyl ketone. nih.govacs.orgresearchgate.net This reaction efficiently forms 4-piperidone (B1582916) intermediates, which are versatile precursors for further functionalization. nih.govkcl.ac.ukacs.org
The synthesis of the required divinyl ketones can be achieved through a two-step process starting from vinyl aldehydes. researchgate.netacs.org Reaction with a vinyl Grignard reagent provides a dienol, which is then oxidized under mild conditions to the divinyl ketone. researchgate.netacs.org The subsequent cyclization with a primary amine, such as benzylamine (B48309) or the chiral S-α-phenylethylamine, yields the corresponding N-substituted 4-piperidone. nih.govkcl.ac.ukkcl.ac.uk The use of a chiral amine allows for the synthesis of diastereomeric piperidones, which can be separated to access enantiomerically enriched compounds. kcl.ac.ukkcl.ac.uk
| Divinyl Ketone Substituent | Amine | Product | Yield | Reference |
| Phenyl | Benzylamine | 2-Phenyl-N-benzyl-4-piperidone | 79% | nih.gov |
| Methyl | S-α-Phenylethylamine | Diastereomeric 2-methyl-N-(S-α-phenylethyl)-4-piperidones | Lower combined yield | acs.org |
| Propyl | S-α-Phenylethylamine | Diastereomeric 2-propyl-N-(S-α-phenylethyl)-4-piperidones | Lower combined yield | acs.org |
| Aromatic | S-α-Phenylethylamine | Diastereomeric 2-aromatic-N-(S-α-phenylethyl)-4-piperidones | Good yields | acs.org |
Alkylation of Piperidine Intermediates with Phenylethyl Halides or Equivalents
The direct N-alkylation of piperidine or its derivatives with a phenylethyl halide or a similar electrophile is a common method for introducing the N-phenylethyl group. mdpi.com This reaction typically proceeds via an SN2 mechanism, where the piperidine nitrogen acts as a nucleophile. The use of a base, such as sodium hydroxide (B78521) or potassium carbonate, is often employed to deprotonate the piperidine, thereby increasing its nucleophilicity. researchgate.net
The reaction of piperidine with 2-phenylethyl bromide in the presence of a mixed oxide catalyst (Al₂O₃–OK) in acetonitrile (B52724) has been shown to give an 80% yield of N-phenylethylpiperidine. amazonaws.com To avoid the formation of quaternary ammonium (B1175870) salts, the alkylating agent can be added slowly to ensure the piperidine is in excess. researchgate.net
| Piperidine Derivative | Alkylating Agent | Conditions | Product | Yield | Reference |
| Piperidine | 2-Phenylethyl bromide | Al₂O₃–OK, Acetonitrile, RT | N-Phenylethylpiperidine | 80% | amazonaws.com |
| Piperidine | Phenethyl bromide | Dichloroethane, Reflux | N-Phenylethylpiperidine | Complete alkylation (20-30h) | |
| Secondary Amine (piperidine) | Thiophene side chain mesylate | Not specified | N-alkylated piperidine | Not specified | nih.gov |
Regioselective Introduction of the Phenylethoxy Substituent at the Piperidine 4-Position
Once the piperidine ring is formed, the next crucial step is the regioselective introduction of the phenylethoxy group at the 4-position.
Etherification Reactions at Piperidinol Derivatives
The most direct method for forming the this compound structure is through the etherification of a 4-hydroxypiperidine derivative. The Williamson ether synthesis is a classic and widely used method for this transformation. wikipedia.orgbyjus.com This reaction involves the deprotonation of the hydroxyl group of 4-hydroxypiperidine with a strong base to form an alkoxide, which then acts as a nucleophile and displaces a halide or other good leaving group from a 2-phenylethyl electrophile. wikipedia.org
For example, 4-hydroxypiperidine can be reacted with a 2-phenylethyl halide in the presence of a base like sodium hydride. The choice of solvent can be critical, with polar aprotic solvents like DMF or acetonitrile often being used. byjus.com Phase transfer catalysis can also be employed, particularly in industrial settings. byjus.com
In a related synthesis, the alcohol group of 4-(hydroxymethyl)-4-anilino-N-benzylpiperidine was etherified using sodium hydride and methyl iodide in HMPA. epo.org This highlights the general applicability of the Williamson ether synthesis for creating ether linkages on piperidine scaffolds.
| Alcohol | Electrophile | Base/Conditions | Product | Reference |
| 4-Hydroxypiperidine | 2-Phenylethyl halide | NaH, DMF/Acetonitrile | This compound | wikipedia.orgbyjus.com |
| 4-(Hydroxymethyl)-4-anilino-N-benzylpiperidine | Methyl iodide | NaH, HMPA | 4-(Methoxymethyl)-4-anilino-N-benzylpiperidine | epo.org |
| Diphenylmethanol | 4-Hydroxypiperidine hydrochloride | p-Toluenesulfonic acid monohydrate, 160°C, vacuum | 4-Diphenylmethoxy-piperidine hydrochloride |
Strategies for Oxygen Atom Installation and Subsequent O-Alkylation
The formation of the ether bond in this compound and its analogs typically involves the installation of a hydroxyl group on the piperidine ring, followed by O-alkylation.
Oxygen Atom Installation:
The introduction of an oxygen-containing functional group at the 4-position of the piperidine ring is a critical step. A common precursor for this transformation is a 4-piperidone derivative. The ketone functionality can be reduced to a hydroxyl group, which then serves as a handle for further modification.
Reduction of 4-Piperidones: The reduction of N-substituted-4-piperidones is a frequently employed method. For instance, N-phenethyl-4-piperidone can be reduced to 4-hydroxy-1-phenethylpiperidine. This reduction is often achieved using standard reducing agents like sodium borohydride (B1222165) in a suitable solvent such as methanol, with controlled temperatures being crucial for the reaction's success.
Reductive Aldol (B89426) Cyclization: A highly diastereoselective synthesis of 4-hydroxypiperidin-2-ones can be achieved through a Cu(I)-catalyzed reductive aldol cyclization of α,β-unsaturated amides with ketones. acs.org This method offers a route to functionalized piperidines where the hydroxyl group is installed during the ring formation process.
Oxidative Cyclization: Gold(I)-catalyzed oxidative amination of non-activated alkenes allows for the difunctionalization of a double bond, leading to the simultaneous formation of the N-heterocycle and the introduction of an oxygen-containing substituent. mdpi.com
Subsequent O-Alkylation:
Once the hydroxylated piperidine is obtained, the ether linkage is typically formed via a Williamson ether synthesis or related O-alkylation reactions.
Williamson Ether Synthesis: This classical method involves the deprotonation of the hydroxyl group with a base to form an alkoxide, which then undergoes nucleophilic substitution with an appropriate alkyl halide. For the synthesis of this compound, 4-hydroxypiperidine (or its N-protected derivative) is reacted with a phenethyl halide, such as 2-phenylethyl bromide. The reaction is typically carried out in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) or acetonitrile. researchgate.net
Mitsunobu Reaction: This reaction provides an alternative for the O-alkylation of alcohols under milder, neutral conditions. It involves the use of triphenylphosphine (B44618) and a dialkyl azodicarboxylate to activate the alcohol for nucleophilic attack by another alcohol, in this case, 2-phenylethanol (B73330).
A common synthetic route to this compound starts from 4-piperidone, which is first N-alkylated with a phenethyl halide. The resulting N-phenethyl-4-piperidone is then reduced to the corresponding alcohol, 4-hydroxy-1-phenethylpiperidine. Alternatively, the synthesis can commence with the O-alkylation of a protected 4-hydroxypiperidine, followed by manipulation of the nitrogen protecting group.
Table 1: O-Alkylation of Hydroxypiperidines
| Reactants | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Piperidine, Alkyl Halide | K₂CO₃, dry DMF, room temperature | N-alkylpiperidine | Varies | researchgate.net |
| 4-Piperidone monohydrate hydrochloride, 2-(Bromoethyl)benzene | Cs₂CO₃, mild heat | N-Phenethyl-4-piperidone | ~88% | |
| 7-hydroxy-3-methyl-coumarin, 2-bromoethylbenzene | NaH, acetonitrile, MW @ 150 W, 80 °C, 5 h | 3-methyl-7-(2-phenylethoxy)-2H-1-benzopyran-2-one | - | tandfonline.com |
| 4-hydroxyindole, 1-bromo-2-fluoroethane | - | 4-(2-fluoroethoxy)-1H-indole | - | nih.gov |
Chiral Synthesis and Stereochemical Control in this compound Synthesis
The introduction of chirality into the this compound scaffold is crucial when developing stereospecific therapeutic agents. This can be achieved through diastereoselective and enantioselective synthetic methods or by utilizing chiral starting materials.
Asymmetric synthesis aims to convert an achiral starting material into a chiral product with a preference for one stereoisomer. uwindsor.ca
Enantioselective Cycloadditions: Zinc-catalyzed enantioselective [4+2] cycloadditions of 1-azadienes and nitroalkenes can produce substituted piperidines with high enantioselectivity. thieme-connect.com This approach builds the chiral piperidine core in a controlled manner.
Organocatalytic Reactions: Organocatalysis has emerged as a powerful tool for asymmetric synthesis. For example, an enantioselective intramolecular aza-Michael reaction, catalyzed by a chiral amine, can lead to the formation of enantiomerically enriched disubstituted piperidines. rsc.org Proline-catalyzed Mannich reactions can also be used to prepare enantiomerically enriched precursors for the synthesis of piperidin-2-ones. acs.org
Enzymatic Reductions: Carbonyl reductases can be employed for the biocatalytic reduction of 3-substituted-4-oxopiperidines to produce chiral 3-substituted-4-hydroxypiperidines with high enantiomeric and diastereomeric excess. nih.gov
Substrate-Controlled Diastereoselective Reactions: The stereochemistry of existing chiral centers in the starting material can direct the formation of new stereocenters. For example, the reduction of N-hydroxyl tetrahydropyridines can be stereospecific, yielding the cis-diastereomer as the sole product. acs.org
Table 2: Examples of Asymmetric Synthesis of Piperidine Derivatives
| Reaction Type | Catalyst/Reagent | Substrate | Product | Enantiomeric/Diastereomeric Excess | Reference |
|---|---|---|---|---|---|
| [4+2] Cycloaddition | Zn(OTf)₂, F-BOPA ligand | 1-Azadiene and Nitroalkene | Aminopiperidine analogue | up to 92% ee | thieme-connect.com |
| Intramolecular aza-Michael | 9-amino-9-deoxy-epi-hydroquinine | - | 2,5-and 2,6-disubstituted piperidines | High ee | rsc.org |
| Reductive Aldol Cyclization | Cu(I) catalyst | α,β-unsaturated amides with ketones | 4-hydroxypiperidin-2-ones | >95:5 dr | acs.org |
| Biocatalytic Ketone Reduction | Carbonyl reductases (HeCR and DbCR) | tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate | (3R,4S)- and (3S,4R)-4-hydroxy-3-phenylpiperidine | >99% ee | nih.gov |
An alternative strategy is to start with a readily available chiral building block and elaborate it to the desired target molecule.
Chiral Pool Synthesis: Enantiopure starting materials, such as amino acids or carbohydrates, can be used to construct the piperidine ring with defined stereochemistry. For example, L-aspartic acid has been used as a starting material for the synthesis of cis-4-substituted pipecolic acids. researchgate.net
Resolution of Racemates: A racemic mixture of a piperidine intermediate, such as 4-hydroxypiperidine-2-carboxylic acid, can be resolved into its constituent enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, like (R)-mandelic acid, followed by separation and liberation of the enantiopure piperidine derivative. The resolved enantiomer can then be further functionalized.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. For example, (R)-2-methylpropane-2-sulfinamide can be used to create a chiral N-sulfinyl imine, which then undergoes stereoselective allylation to introduce a new stereocenter. usm.edu
Scale-Up Considerations and Process Optimization for Academic Synthesis
Transitioning a synthetic route from a small-scale laboratory preparation to a larger, more practical scale, even within an academic context, presents several challenges that require careful process optimization.
Reagent and Solvent Selection: On a larger scale, the cost, availability, and safety of reagents and solvents become more critical. For instance, while ionic liquids can be effective solvents for N-alkylation reactions, their cost and the difficulty of removal might make them less practical for larger scales compared to more conventional organic solvents like acetonitrile or DMF. researchgate.net The choice of base for alkylation reactions also needs consideration; while strong bases like NaH can be effective, they require careful handling, and milder, less hazardous bases like K₂CO₃ are often preferred. researchgate.net
Reaction Conditions: Parameters such as reaction time, temperature, and concentration need to be optimized. For example, in the Dieckmann cyclization to form 4-piperidones, careful control of temperature is necessary to prevent side reactions like the retro-Dieckmann reaction. researchgate.net Microwave-assisted synthesis, while often providing rapid reaction times on a small scale, may not be directly translatable to larger batch processes. echemi.com
Work-up and Purification: Procedures for work-up and purification must be scalable. Extractions with large volumes of solvents can become cumbersome, and chromatography, a common purification technique in research labs, can be inefficient and costly for large quantities of material. Crystallization, if feasible, is often a more practical method for purifying large amounts of a solid product. researchgate.net
Process Monitoring: As reaction volumes increase, it becomes more important to monitor the progress of the reaction to ensure completion and identify any potential issues. Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used for this purpose.
The optimization of an N-alkylation reaction, a key step in many syntheses of piperidine derivatives, often involves screening different bases, solvents, and temperature profiles to maximize yield and minimize side products. researchgate.netechemi.com For instance, the N-alkylation of piperidine with an alkyl halide can be optimized by the slow addition of the alkylating agent to a solution of the amine to control the reaction rate and prevent over-alkylation. researchgate.net
Advanced Spectroscopic and Chromatographic Characterization of 4 2 Phenylethoxy Piperidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise structure of 4-(2-phenylethoxy)piperidine in solution. Through one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the complete proton and carbon framework of the molecule.
The 1D NMR spectra, ¹H and ¹³C, offer fundamental information about the chemical environment of each proton and carbon atom in the molecule.
The ¹H NMR spectrum provides data on the number of different types of protons, their electronic environment, and their proximity to other protons. The aromatic protons of the phenyl group are expected to appear in the downfield region (δ 7.2-7.4 ppm). The protons of the ethoxy bridge and the piperidine (B6355638) ring will resonate at higher field strengths. The methylene (B1212753) protons adjacent to the phenyl group and the ether oxygen will show characteristic shifts, as will the protons on the piperidine ring.
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The aromatic carbons of the phenyl ring typically resonate between δ 125 and 140 ppm. The carbons of the piperidine ring and the ethoxy group appear in the aliphatic region of the spectrum. The carbon atom at position 4 of the piperidine ring, being attached to the ether oxygen, is expected to be significantly deshielded compared to the other piperidine carbons. Analysis of related piperidine derivatives supports these expected chemical shift ranges. mdpi.comchemicalbook.com
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.35 - 7.20 | m | 5H | Ar-H |
| ~3.70 | t | 2H | Ph-CH₂-CH₂-O- |
| ~3.60 | m | 1H | -O-CH(piperidine) |
| ~3.10 | m | 2H | Piperidine H (axial, C2/C6) |
| ~2.95 | t | 2H | Ph-CH₂-CH₂-O- |
| ~2.70 | m | 2H | Piperidine H (equatorial, C2/C6) |
| ~2.00 | m | 2H | Piperidine H (equatorial, C3/C5) |
| ~1.60 | m | 2H | Piperidine H (axial, C3/C5) |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~138.5 | Ar-C (quaternary) |
| ~129.0 | Ar-C H |
| ~128.5 | Ar-C H |
| ~126.0 | Ar-C H |
| ~75.0 | C -4 (piperidine) |
| ~68.0 | Ph-CH₂-C H₂-O- |
| ~43.0 | C -2, C -6 (piperidine) |
| ~39.0 | Ph-C H₂-CH₂-O- |
Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and for elucidating the through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY would show correlations between the adjacent protons in the phenylethyl chain (Ph-CH ₂-CH ₂-O-). Within the piperidine ring, it would reveal the connectivity from the H2/H6 protons to the H3/H5 protons, and subsequently to the H4 proton.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon pairs (¹H-¹³C). columbia.edu This technique allows for the definitive assignment of each carbon signal based on the chemical shift of the proton it is bonded to. For example, the proton signal at ~3.60 ppm would correlate with the carbon signal at ~75.0 ppm, confirming the C4-H4 assignment.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which is vital for determining stereochemistry. In the case of the piperidine ring, NOESY can help distinguish between axial and equatorial protons by showing correlations between protons that are close in space, such as those in a 1,3-diaxial relationship.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for gaining structural information from its fragmentation patterns under ionization. nih.govuni.lu
High-Resolution Mass Spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion. nih.govrsc.org This allows for the determination of the elemental formula with high confidence. For this compound (C₁₃H₁₉NO), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.
Table 3: HRMS Data for this compound
| Ion | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₁₃H₂₀NO⁺ | 206.1539 |
Under techniques like electron ionization (EI) or collision-induced dissociation (CID), the molecular ion fragments in a predictable manner, providing a "fingerprint" that helps confirm the structure. The fragmentation of related N-phenethylpiperidine structures is well-studied. springermedizin.denih.govnist.gov Key fragmentation pathways for this compound would likely include:
Alpha-cleavage: Cleavage of the bond adjacent to the piperidine nitrogen.
Ether Bond Cleavage: Scission of the C-O bond of the ether linkage, leading to ions corresponding to the piperidin-4-ol fragment and a phenylethyl fragment.
Benzylic Cleavage: Fragmentation at the bond between the ethyl chain and the phenyl ring, often leading to the formation of a stable tropylium (B1234903) ion (m/z 91).
Piperidine Ring Fragmentation: A series of cleavages within the piperidine ring itself.
Table 4: Predicted Major Mass Fragments for this compound
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 205 | [M]⁺ | Molecular Ion |
| 105 | [C₈H₉]⁺ (phenylethyl cation) | Ether bond cleavage |
| 100 | [C₅H₁₀NO]⁺ (piperidine ether fragment) | Ether bond cleavage |
| 91 | [C₇H₇]⁺ (tropylium ion) | Benzylic cleavage |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring its vibrational modes. nih.govuni.lu
The IR spectrum of this compound would be dominated by several key absorption bands:
N-H Stretch: A moderate to weak band around 3300-3400 cm⁻¹ corresponding to the secondary amine in the piperidine ring.
C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and ethoxy groups appear just below 3000 cm⁻¹.
C-O-C Stretch: A strong, characteristic band for the ether linkage is expected in the 1150-1085 cm⁻¹ region.
Aromatic C=C Bends: Several bands in the 1600-1450 cm⁻¹ region correspond to the phenyl ring.
N-H Bend: A band around 1650-1580 cm⁻¹ is characteristic of the N-H bending vibration.
Raman spectroscopy would provide complementary information, often showing stronger signals for the non-polar C=C aromatic and C-C aliphatic bonds, which may be weak in the IR spectrum. Analysis of related compounds like N-phenethyl-4-piperidone confirms the expected regions for these vibrations. researchgate.netnih.gov
Table 5: Key Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| ~3350 | Secondary Amine (N-H) | Stretch |
| ~3060, 3030 | Aromatic C-H | Stretch |
| ~2940, 2860 | Aliphatic C-H | Stretch |
| ~1600, 1495, 1450 | Aromatic C=C | Ring Stretch |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. researchgate.net For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable methods for assessing purity and, in the case of HPLC, for isolating the compound from reaction mixtures or impurities. chemimpex.com
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of non-volatile or thermally sensitive compounds. researchgate.net It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. nih.gov For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach. nih.gov
In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18-bonded silica (B1680970) column, is used. nih.govresearchgate.net The mobile phase consists of a mixture of a polar organic solvent, like acetonitrile (B52724) or methanol, and water, often with a modifier such as phosphoric acid or formic acid to improve peak shape and resolution. nih.govsielc.com Detection is commonly achieved using a UV detector set at a wavelength where the phenyl chromophore absorbs, such as near its absorption maximum (e.g., 254 nm). google.com This method can be validated for precision, linearity, and accuracy, making it suitable for routine quality control analysis and for scaling up to preparative chromatography for isolation. nih.govresearchgate.net
Table 2: Typical HPLC Parameters for Analysis of this compound
| Parameter | Typical Condition | Reference |
|---|---|---|
| Mode | Reversed-Phase (RP-HPLC) | nih.gov |
| Stationary Phase (Column) | C18 (Octadecylsilyl), 4.6 mm x 250 mm, 5 µm | nih.govnih.gov |
| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid (Isocratic or Gradient) | nih.govsielc.com |
| Flow Rate | 1.0 mL/min | nih.gov |
| Column Temperature | 30-40 °C | nih.govgoogle.com |
| Detection | UV-Vis (PDA Detector) at ~254 nm | google.com |
| Injection Volume | 10-20 µL | nih.govgoogle.com |
Gas Chromatography (GC) for Volatile Samples
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. mdpi.com It is particularly useful for assessing the purity of volatile and semi-volatile substances like this compound and can be used to monitor the progress of a reaction. google.com The separation is based on the partitioning of the analyte between a gaseous mobile phase (the carrier gas) and a liquid or solid stationary phase within a capillary column. researchgate.net
For the analysis of piperidine derivatives, a capillary column with a nonpolar or medium-polarity stationary phase, such as diphenyl dimethyl polysiloxane, is often employed. researchgate.net Helium is a common choice for the carrier gas. researchgate.net The analysis involves injecting a small amount of the sample into a heated inlet, which vaporizes the compound. The column oven temperature is typically programmed to start at a lower temperature and ramp up to a higher temperature to ensure efficient separation and elution of all components. google.com
A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity to organic compounds. For unambiguous identification, a mass spectrometer can be coupled with the gas chromatograph (GC-MS), providing both retention time data and a mass spectrum of the compound, which serves as a molecular fingerprint. nih.govcmbr-journal.com
Table 3: Typical GC Parameters for Analysis of this compound
| Parameter | Typical Condition | Reference |
|---|---|---|
| Stationary Phase (Column) | Diphenyl dimethyl polysiloxane coated capillary column (e.g., DB-5 or HP-5), 30 m x 0.25 mm ID, 0.25 µm film | researchgate.net |
| Carrier Gas | Helium or Nitrogen | researchgate.net |
| Inlet Temperature | 250 °C | google.com |
| Oven Temperature Program | Initial: 150 °C (hold 2 min), Ramp: 10-20 °C/min to 280 °C (hold 5-10 min) | researchgate.netgoogle.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | researchgate.netnih.gov |
| Detector Temperature | 280-300 °C (for FID) | researchgate.net |
Computational Chemistry and Theoretical Investigations of 4 2 Phenylethoxy Piperidine
Molecular Conformation and Dynamics of the Piperidine (B6355638) Ring
The piperidine ring is a fundamental saturated heterocycle known to exist in various conformations, with the chair form being the most stable. The substituents on the ring can significantly influence its conformational preference and dynamics.
Conformational analysis of 4-(2-phenylethoxy)piperidine is crucial for understanding its behavior. This analysis can be performed using both molecular mechanics (MM) and quantum chemical (QM) methods. nih.govresearchgate.netuzh.ch MM methods, such as MM2 or MMFF94 force fields, offer a rapid way to explore the potential energy surface and identify low-energy conformers. semanticscholar.org These methods are particularly useful for an initial broad search of the conformational space.
For this compound, the primary focus is the conformation of the piperidine ring, which is expected to predominantly adopt a chair conformation to minimize steric and torsional strain. ias.ac.in In this chair form, the bulky 4-(2-phenylethoxy) substituent can exist in either an axial or an equatorial position. Generally, large substituents prefer the equatorial position to avoid 1,3-diaxial interactions.
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated using DFT
| Conformer | Substituent Position | Relative Energy (kcal/mol) |
|---|---|---|
| Chair | Equatorial | 0.00 |
| Chair | Axial | 4.50 |
| Twist-Boat | - | 5.80 |
Note: Data are hypothetical and for illustrative purposes.
The 4-(2-phenylethoxy) substituent is expected to have a significant impact on the piperidine ring's conformation and energetics. Its considerable size strongly favors an equatorial orientation to minimize steric hindrance. The presence of this group can also influence the puckering of the piperidine ring. The ring may slightly flatten or distort from an ideal chair geometry to accommodate the substituent and optimize non-bonded interactions. nih.gov
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule dictates its reactivity. Computational methods can map out the distribution of electrons and predict sites susceptible to electrophilic or nucleophilic attack.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. princeton.edu
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the piperidine ring, due to its lone pair of electrons, making this site the most nucleophilic and basic. The LUMO is likely distributed over the aromatic phenyl ring of the phenylethoxy group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -8.50 |
| LUMO | -0.25 |
| HOMO-LUMO Gap | 8.25 |
Note: Data are hypothetical and for illustrative purposes.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. deeporigin.comchemrxiv.org It is plotted on the molecule's electron density surface and color-coded to indicate regions of different electrostatic potential. Red areas signify negative potential (electron-rich regions), which are prone to electrophilic attack, while blue areas indicate positive potential (electron-poor regions), which are susceptible to nucleophilic attack. researchgate.netyoutube.com
In this compound, the MEP map would likely show a region of strong negative potential (red) around the nitrogen atom, confirming its role as a primary site for protonation and interaction with electrophiles. The ether oxygen would also exhibit a negative potential, though likely less intense than the nitrogen. The hydrogen atom attached to the piperidine nitrogen would show a positive potential (blue), highlighting its acidic character. The phenyl ring would display a mixed potential, with the pi-system creating a slightly negative potential above and below the ring plane.
Docking and Molecular Dynamics Simulations for Ligand-Target Interactions (Hypothetical)
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as this compound, might bind to a biological target, typically a protein receptor. mdpi.comresearchgate.net These methods are fundamental in structure-based drug design. nih.govrsc.org
A hypothetical docking study could explore the binding of this compound to a target like a G-protein coupled receptor or an enzyme. The docking process involves placing the ligand into the binding site of the receptor in various orientations and conformations and then scoring these poses based on their predicted binding affinity. nih.govjbiochemtech.com A successful docking pose would likely involve the protonated piperidine nitrogen forming a key ionic interaction with an acidic residue (e.g., aspartic or glutamic acid) in the binding pocket. The phenylethoxy group could engage in hydrophobic or pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Following docking, molecular dynamics simulations can be performed to assess the stability of the predicted ligand-receptor complex over time. nih.gov An MD simulation tracks the movements of all atoms in the system, providing insights into the dynamic nature of the binding and the specific interactions that contribute to the stability of the complex. nih.gov
Table 3: Hypothetical Docking Results for this compound with a Target Receptor
| Parameter | Value | Key Interacting Residues |
|---|---|---|
| Binding Affinity (kcal/mol) | -8.2 | ASP-110, PHE-290, TYR-308 |
| Hydrogen Bonds | 1 | ASP-110 |
| Hydrophobic Interactions | 2 | PHE-290, TRP-286 |
Note: Data are hypothetical and for illustrative purposes.
Prediction of Binding Modes with Theoretical Receptor Models
The prediction of how a ligand like this compound fits into a receptor's active site is a cornerstone of computational pharmacology. This is typically achieved through molecular docking and molecular dynamics (MD) simulations, which model the interactions between the ligand and the amino acid residues of the protein target.
For the broader class of phenoxyethyl piperidine derivatives, computational studies have been used to decipher their binding modes in targets such as cholinesterases. researchgate.net Molecular docking simulations place the ligand into the three-dimensional structure of the receptor, generating multiple possible conformations or "poses." These poses are then scored based on the predicted binding affinity.
Subsequent molecular dynamics simulations can then be employed to refine these predictions and observe the dynamic stability of the ligand-receptor complex over time. researchgate.net For instance, in studies of related piperidine compounds targeting the µ-opioid receptor, MD simulations have revealed common binding features. These often include a crucial ionic interaction between the positively charged piperidine nitrogen and an acidic residue, such as aspartate (D147), within the receptor. mdpi.com The remainder of the ligand typically settles into hydrophobic pockets, stabilized by non-polar interactions. mdpi.com
In the case of this compound, a theoretical binding model would likely involve the following interactions:
Ionic/Hydrogen Bonding: The piperidine nitrogen, when protonated, is a prime candidate for forming a strong, charge-assisted hydrogen bond or a salt bridge with an anionic residue (e.g., Aspartic or Glutamic acid) in the receptor active site. mdpi.com
Hydrophobic Interactions: The phenoxy and ethyl groups provide a significant hydrophobic character. The phenyl ring is well-suited for engaging in π-π stacking or hydrophobic interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan within the binding pocket. researchgate.net
Computational models for similar piperidine-based ligands targeting sigma-1 (S1R) receptors also highlight the importance of a linear arrangement in the binding site, allowing the molecule to occupy a central core and adjacent hydrophobic pockets. nih.govnih.gov
| Interaction Type | Potential Interacting Residues | Moiety of this compound Involved |
| Ionic Interaction / Salt Bridge | Aspartic Acid, Glutamic Acid | Protonated Piperidine Nitrogen |
| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | Phenyl Ring |
| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine | Phenoxyethyl group, Piperidine Ring |
| Hydrogen Bonding | Serine, Threonine, Tyrosine, Asparagine | Ether Oxygen |
Energetic Contributions to Molecular Recognition
Molecular recognition is governed by the sum of all energetic contributions from the various non-covalent interactions between the ligand and the receptor. Computational methods allow for the decomposition of the total binding free energy into specific components, providing a quantitative understanding of the forces driving the interaction.
The binding free energy (ΔG_bind) is a key thermodynamic parameter that determines the affinity of a ligand for its receptor. It is composed of both enthalpic (ΔH) and entropic (ΔS) components.
Key Energetic Contributions:
Electrostatic Energy: This is a major driving force, particularly the strong interaction between the protonated piperidine nitrogen and a negatively charged amino acid residue. mdpi.com This ionic bond can contribute significantly to the binding enthalpy.
Van der Waals Energy: This term accounts for the short-range attractive and repulsive forces. A good steric fit, maximizing surface contact between the ligand and the receptor without clashes, leads to a favorable van der Waals contribution. nih.gov The phenoxyethyl tail of the molecule would be crucial for optimizing these interactions within hydrophobic sub-pockets of a receptor.
Solvation Energy: When a ligand binds to a receptor, water molecules are displaced from both surfaces. The removal of ordered water molecules from hydrophobic surfaces is entropically favorable and is a significant driver of binding, known as the hydrophobic effect. Conversely, there is an energetic penalty for desolvating polar groups on both the ligand and the receptor.
Studies on related phenoxyethyl amine compounds have utilized molecular dynamics simulations to analyze and compare these energetic contributions. researchgate.net By comparing the interaction energies of different derivatives, researchers can identify which chemical modifications lead to more favorable binding. For example, the substitution pattern on the phenyl ring could modulate the electrostatic potential and hydrophobic character of the molecule, thereby fine-tuning its interaction energies with the receptor.
| Energy Component | Description | Relevance to this compound |
| Electrostatic | Favorable interactions from ionic bonds, hydrogen bonds, and polar contacts. | Driven by the protonated piperidine nitrogen and ether oxygen. |
| Van der Waals | Favorable interactions from optimal surface-to-surface contacts. | Driven by the fit of the entire molecule, especially the phenoxyethyl group, into the binding pocket. |
| Solvation | Energy change from displacing water molecules upon binding. | The hydrophobic phenoxyethyl moiety contributes favorably through the hydrophobic effect. |
| Entropic Penalty | Loss of conformational freedom for the ligand and receptor upon binding. | The flexible ethyl linker's freedom is restricted upon binding. |
4 2 Phenylethoxy Piperidine As a Core Scaffold and Synthetic Intermediate
Building Block in the Synthesis of Complex Heterocyclic Systems
The stability and reactivity of the 4-(2-phenylethoxy)piperidine scaffold make it an ideal starting point for the construction of more elaborate molecular architectures. chemimpex.com Piperidine-containing compounds are one of the most important building blocks for drug construction. nih.gov The core structure can be incorporated into larger, often fused, heterocyclic systems, which are common in natural products and synthetic drugs. nih.govnih.gov Its utility spans the synthesis of fine chemicals and therapeutic agents, where the piperidine (B6355638) ring is a key pharmacophoric element. chemimpex.comnih.gov
The secondary amine of the piperidine ring is a primary site for chemical modification, offering a straightforward handle for introducing a wide array of substituents. This derivatization is crucial for modulating the physicochemical and pharmacological properties of the resulting molecules. researchgate.net Common strategies involve N-alkylation, N-arylation, acylation, and sulfonylation. science.govresearchgate.net
The choice of the N-substituent can significantly influence a compound's biological activity and selectivity. For instance, in a series of piperidine-based dopamine (B1211576) transporter (DAT) ligands, the nature of the N-substituent was systematically varied to probe its effect on binding affinity and selectivity over other monoamine transporters. nih.gov
In multi-step syntheses, the nitrogen atom is often protected with groups like tert-butoxycarbonyl (Boc) or p-toluenesulfonyl (tosyl). nih.gov These protecting groups not only prevent unwanted side reactions but can also direct the stereoselectivity of subsequent functionalizations on the piperidine ring. nih.govnih.gov The protecting group can later be removed to allow for the introduction of desired functional groups, as demonstrated in the synthesis of compound libraries where Boc-protected amines are deprotected and then reacted with various acid chlorides, sulfonyl chlorides, or isocyanates. researchgate.net
Table 1: Examples of Derivatization at the Piperidine Nitrogen
| Modification Type | Reagent/Group | Purpose |
|---|---|---|
| Protection | tert-Butoxycarbonyl (Boc) | Protects the amine during synthesis; can direct functionalization at other ring positions. nih.govnih.gov |
| Protection | Brosyl (Bs) / Tosyl (Ts) | Protects the amine; influences site-selectivity of C-H functionalization. nih.govnih.gov |
| Alkylation | Benzyl (B1604629) Halides | Introduction of a benzyl group, often to explore structure-activity relationships. science.gov |
| Alkylation | 2-(Naphthylmethyl) Halide | Used to synthesize high-affinity ligands for the dopamine transporter. nih.gov |
| Amidation | Acid Chlorides | Formation of amides to build more complex structures for chemical libraries. researchgate.net |
| Sulfonylation | Sulfonyl Chlorides | Formation of sulfonamides for library diversification. researchgate.net |
The phenylethoxy side chain offers additional opportunities for structural modification to fine-tune molecular properties. Alterations can be made to both the phenyl ring and the ethoxy linker. Introducing substituents—such as halogens, alkyl, or alkoxy groups—onto the phenyl ring can modulate electronic properties, lipophilicity, and metabolic stability. These changes can also create new interaction points with a biological target.
While direct examples for the this compound scaffold are specific, the principle of side-chain modification is a cornerstone of medicinal chemistry. For example, studies on other molecular scaffolds have shown that introducing aliphatic side chains can lead to significant gains in potency by optimizing interactions within a receptor's binding pocket. nih.gov Similarly, modifications to the C-terminal side chain of peptides have been shown to be essential in regulating binding affinity and agonist or antagonist properties. nih.gov These principles are directly applicable to the phenylethoxy side chain of the title compound, where changes to the phenyl ring or the length and character of the ether linkage could be used to optimize biological activity.
Beyond the nitrogen atom, the carbon framework of the piperidine ring can be functionalized to create more complex and stereochemically defined analogues. A powerful strategy for this is the direct, site-selective C-H functionalization, which avoids the need for pre-functionalized starting materials. nih.gov
Recent research has demonstrated that rhodium-catalyzed C-H insertions can be used to introduce substituents at the C2, C3, and C4 positions of the piperidine ring. nih.gov The regioselectivity of these reactions is controlled by the strategic choice of both the catalyst and the protecting group on the piperidine nitrogen. nih.govnih.gov For example, using a Rh₂(R-TCPTAD)₄ catalyst with an N-Boc-piperidine substrate directs functionalization to the C2 position. nih.gov In contrast, different catalyst and substrate combinations can yield 4-substituted analogues. nih.govnih.gov This methodology allows for the controlled synthesis of positional isomers, which is critical for building structure-activity relationships in drug discovery programs. nih.gov
Table 2: Site-Selective Functionalization of the Piperidine Ring
| Target Position | N-Protecting Group | Catalyst | Outcome |
|---|---|---|---|
| C2 | N-Boc | Rh₂(R-TCPTAD)₄ | Generation of 2-substituted analogues. nih.govnih.gov |
| C2 | N-Brosyl | Rh₂(R-TPPTTL)₄ | Generation of 2-substituted analogues with high diastereoselectivity. nih.govnih.gov |
| C4 | N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | Generation of 4-substituted analogues. nih.govnih.gov |
Precursor to Diversified Chemical Libraries for Research
The this compound scaffold is an excellent starting point for the construction of diversified chemical libraries. researchgate.netresearchgate.net Such libraries, containing a multitude of related but structurally distinct compounds, are essential tools in high-throughput screening campaigns to identify new lead compounds for drug discovery. researchgate.net The ability to easily and systematically modify the scaffold at its three main regions—the piperidine nitrogen, the piperidine ring, and the phenylethoxy side chain—allows for the rapid generation of a large number of analogues. researchgate.netnih.govnih.gov
This approach has been successfully applied to generate libraries based on chiral piperidine scaffolds, leading to the discovery of molecules with improved biological activity, pharmacokinetic properties, and selectivity. researchgate.net For example, a library of piperidine derivatives can be created by first establishing the core and then applying a series of parallel reactions to introduce diverse functional groups at the nitrogen atom. researchgate.net Furthermore, derivatization of the core structure can be used to attach tags that enhance detection in analytical methods, such as using N-(4-aminophenyl)piperidine to improve the sensitivity of mass spectrometry analysis for organic acids. nsf.govresearchgate.net
Utilization in Multi-Step Organic Synthesis Schemes
As a key intermediate, this compound and related structures are integral components of multi-step synthetic routes targeting complex molecules. chemimpex.comresearchgate.net In a typical synthetic campaign, the piperidine core might be constructed or introduced early in the sequence, followed by a series of reactions to build out the rest of the molecular framework. nih.gov
Modern organic synthesis increasingly employs strategies like continuous flow chemistry to streamline multi-step processes. syrris.jpmit.eduflinders.edu.au In such a system, an intermediate like a functionalized piperidine could be generated in one step and then passed directly into a subsequent reactor for further transformation without isolation, improving efficiency and safety. syrris.jpmit.edu The synthesis of complex analogues often involves several distinct stages, such as an initial Suzuki coupling to form a key biaryl bond, followed by ester hydrolysis and subsequent modifications to the piperidine ring, illustrating the scaffold's role in intricate synthetic plans. nih.gov These multi-step sequences are fundamental to accessing novel chemical matter for biological evaluation. syrris.jp
Structure Activity Relationship Sar Studies of Phenylethoxy Substituted Piperidine Derivatives in Preclinical Biological Research
Investigation of Receptor Binding Affinities and Selectivity for Potential Biological Targets (in vitro)
Phenylethoxy-substituted piperidine (B6355638) derivatives have demonstrated notable affinity and selectivity for several key protein targets, including sigma (σ) receptors and N-methyl-D-aspartate (NMDA) receptors.
Ligand-Target Interactions via Radioligand Binding Assays
Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. Through these assays, derivatives of the phenylethoxy-piperidine core have been identified as high-affinity ligands for multiple receptors.
Sigma (σ) Receptors: A series of phenoxyalkylpiperidines has been evaluated for binding at σ1 and σ2 receptors. These studies revealed that compounds like 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine and its p-methoxy counterpart exhibit subnanomolar to micromolar Ki values at the σ1 receptor. nih.govresearchgate.net The affinity is influenced by substitutions on both the phenoxy and piperidine moieties. nih.govresearchgate.net For instance, compounds with a p-chloro substituent on the phenoxy ring generally show slightly higher affinity for the σ1 receptor than their p-methoxy equivalents. uniba.it These phenoxyalkylpiperidines were confirmed as an optimal scaffold for achieving selectivity for the σ1 receptor over the σ2 receptor. uniba.it
NMDA Receptors: A structure-based screening identified N-(2-phenoxyethyl)-4-benzylpiperidine as a novel antagonist for the N-methyl-D-aspartate (NMDA) receptor, with high selectivity for the NR1/2B subunit combination, demonstrating an IC50 value of 0.63 µM. nih.gov Subsequent optimization of this lead compound led to derivatives with significantly enhanced potency. For example, adding a hydroxyl group to the para position of the phenyl ring resulted in a 25-fold increase in potency at the NR1A/2B receptor, with an IC50 of 0.025 µM. nih.gov
Table 1: Receptor Binding Affinities of Phenylethoxy-Piperidine Derivatives
| Compound/Derivative Class | Target Receptor | Binding Affinity (IC50 / Ki) |
|---|---|---|
| N-(2-phenoxyethyl)-4-benzylpiperidine | NMDA (NR1/2B) | IC50 = 0.63 µM nih.gov |
| N-[2-(4-hydroxyphenoxy)ethyl]-4-benzylpiperidine | NMDA (NR1A/2B) | IC50 = 0.025 µM nih.gov |
| N-[(4-chlorophenoxy)ethyl]-4-methylpiperidines | Sigma-1 (σ1) | Ki = 0.34–1.18 nM uniba.it |
| N-[(4-methoxyphenoxy)ethyl]-4-methylpiperidines | Sigma-1 (σ1) | Ki = 0.89–1.49 nM uniba.it |
| Phenoxyalkylpiperidines | Sigma-2 (σ2) | Ki = 52.3–809 nM uniba.it |
Computational Modeling of Ligand-Receptor Interactions
To complement experimental binding data, computational methods such as molecular docking and molecular dynamics (MD) simulations are employed to elucidate the binding modes of these ligands at the atomic level.
Sigma-1 (σ1) Receptor: Docking studies of phenoxyalkylpiperidines into the σ1 receptor structure have provided a rationale for their binding affinity and functional activity. nih.govresearchgate.net These models show that the piperidine nitrogen atom typically forms a key interaction with the amino acid residue E172. nih.gov The phenoxy portion of the molecule settles into a primary hydrophobic region of the binding site, while the substituted piperidine moiety occupies a secondary hydrophobic site. uniba.it
Acetylcholinesterase (AChE): MD simulations have been used to investigate the interactions of phenoxyethyl piperidine derivatives with cholinesterases. nih.govresearchgate.net These studies suggest that such compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, which is consistent with a mixed-type inhibition mechanism. nih.govresearchgate.netnih.gov
Enzymatic Inhibition Studies (in vitro)
The phenylethoxy-piperidine scaffold has also been investigated for its potential to inhibit the activity of various enzymes, most notably cholinesterases and monoamine oxidases.
Acetylcholinesterase and Butyrylcholinesterase Inhibition
Derivatives of phenoxyethyl piperidine have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to cholinergic neurotransmission.
A series of compounds bearing phenoxyethyl amine moieties showed inhibitory activity against electric eel AChE (eeAChE) and equine BuChE (eqBuChE). nih.govresearchgate.net One of the most potent derivatives, compound 5c, demonstrated an IC50 value of 0.50 µM against eeAChE and exhibited high selectivity, with no significant inhibition of eqBuChE at concentrations up to 100 µM. nih.govresearchgate.net In contrast, another derivative, compound 7c, was identified as a potent inhibitor of eqBuChE with an IC50 of 2.5 µM, while also showing weaker inhibition of eeAChE (IC50 = 35.6 µM), suggesting it could act as a dual inhibitor. nih.gov Kinetic analyses of potent inhibitors from this class are consistent with a mixed-type inhibition mechanism, indicating interaction with both the CAS and PAS of the enzyme. nih.gov
Table 2: Cholinesterase Inhibition by Phenoxyethyl-Piperidine Derivatives
| Compound ID | Target Enzyme | Inhibitory Concentration (IC50) |
|---|---|---|
| 5c | eeAChE | 0.5 ± 0.05 µM nih.gov |
| 5a | eeAChE | 2.8 ± 0.05 µM nih.gov |
| 7e | eeAChE | 2.1 ± 0.05 µM nih.gov |
| 7c | eeAChE | 35.6 ± 3.7 µM nih.gov |
| 7c | eqBuChE | 2.5 ± 0.6 µM nih.gov |
Other Enzyme Families as Research Targets
The therapeutic potential of piperidine-based structures extends beyond cholinesterase inhibition. Research has shown that derivatives can act as inhibitors of monoamine oxidases (MAO), enzymes that metabolize monoamine neurotransmitters. amrita.edunih.gov
Specifically, a series of pyridazinobenzylpiperidine derivatives was evaluated for MAO-A and MAO-B inhibition. mdpi.com Many of these compounds displayed greater inhibition of MAO-B over MAO-A. The most potent derivative, compound S5, which features a 3-chloro substitution on the phenyl ring, had an IC50 value of 0.203 µM for MAO-B, showing its potential as a selective inhibitor. mdpi.com
Exploration of Structure-Biological Activity Relationships (excluding efficacy in human trials)
The biological activity of phenylethoxy-substituted piperidine derivatives is highly dependent on the type and position of substituents on the core structure.
At Sigma Receptors: For phenoxyalkylpiperidine ligands, a 4-methyl substituent on the piperidine ring was found to be optimal for interaction with the σ1 subtype. uniba.it Increasing the degree of methylation on the piperidine ring generally leads to a progressive decrease in σ1 affinity. nih.govresearchgate.net Furthermore, a more hydrophobic p-chloro group on the phenoxy ring confers slightly better σ1 receptor affinity compared to a p-methoxy group. uniba.it
At NMDA Receptors: In the N-(2-phenoxyethyl)-4-benzylpiperidine series of NMDA antagonists, specific substitutions dramatically modulate activity. A hydroxyl group at the para-position of the phenoxy ring enhances potency by approximately 25-fold. nih.gov Introducing a second hydroxyl group at the C-4 position of the piperidine ring was found to substantially decrease affinity for off-target α1-adrenergic receptors, thereby improving the selectivity profile. nih.gov
For Cholinesterase Inhibition: SAR studies revealed that the piperidinyl moiety itself plays a crucial role in activity against AChE. nih.gov When the piperidine ring was replaced with a morpholine (B109124) ring, the inhibitory activity was significantly reduced. nih.gov Furthermore, phenoxyethyl piperidine compounds bearing a vinyl nitrile group in the para position demonstrated high selectivity for AChE inhibition, with molecular modeling suggesting these compounds interact primarily with the PAS region of the enzyme. nih.gov
Impact of Substituent Modifications on in vitro Biological Activity
The 4-(2-Phenylethoxy)piperidine scaffold presents several key regions for chemical modification: the phenyl ring, the ethoxy linker, and the piperidine ring itself. Preclinical in vitro studies, particularly those focused on sigma (σ) receptors, have provided valuable insights into how substitutions at these positions affect binding affinity and selectivity.
Modifications on the Phenyl Ring: Substituents on the phenyl ring can significantly alter the electronic and steric properties of the molecule, thereby influencing its binding affinity for target proteins. In a series of phenoxyalkylpiperidines, analogs with a para-chloro substituent on the phenyl ring consistently showed slightly higher affinity for the σ1 receptor compared to their para-methoxy counterparts. uniba.it This suggests that a more hydrophobic and electron-withdrawing group at this position is beneficial for σ1 receptor interaction. uniba.it For instance, 1-[2-(4-chlorophenoxy)ethyl]-4-methylpiperidine demonstrated a σ1 binding affinity (Kᵢ) of 0.34 nM, whereas the corresponding methoxy (B1213986) analog had a Kᵢ of 0.89 nM. uniba.it Further studies on related 4-(phenoxymethyl)piperidines found that other electron-withdrawing groups, such as 4-cyano and 4-nitro, were also well-tolerated and resulted in high-affinity ligands. nih.gov The preference for electron-rich aromatics has also been noted in other piperidine-based series, indicating that this feature can be a key determinant of activity. dndi.org
Modifications on the Piperidine Ring: The piperidine ring is a critical component that often engages in key interactions with the target protein, and its substitution pattern can fine-tune binding affinity and selectivity.
N-Substituents: The nitrogen atom of the piperidine ring is a common site for modification. Studies on 4-(phenoxymethyl)piperidines revealed that various N-substituents, including hydroxyalkyl and iodopropenyl groups, could be incorporated while maintaining high affinity for σ1 receptors. nih.gov
Ring Position Substituents: The position and stereochemistry of substituents on the carbon framework of the piperidine ring are also critical. In the phenoxyalkylpiperidine series, a 4-methyl substituent was found to be optimal for σ1 receptor interaction. uniba.it Introducing methyl groups at the 2- and/or 6-positions, which are alpha to the piperidine nitrogen, was generally detrimental to σ1 binding affinity. This increase in steric hindrance around the nitrogen atom was confirmed to negatively impact receptor binding. uniba.it For example, increasing the steric bulk from a 4-methyl group (Kᵢ = 0.34 nM) to cis-2,6-dimethyl groups (Kᵢ = 59.4 nM) resulted in a significant loss of affinity. uniba.it
The following table summarizes the impact of various substitutions on the in vitro binding affinity of this compound analogs for the σ1 receptor.
Conformational Preferences and Biological Responses
The three-dimensional shape (conformation) of a molecule is paramount for its ability to bind to a biological target. The flexible nature of the this compound scaffold allows it to adopt various spatial arrangements, but only specific conformations are typically favorable for binding to a receptor's active site.
Furthermore, steric hindrance can force the molecule into less favorable binding modes. In studies of phenoxyalkylpiperidines, introducing bulky cis-2,6-dimethyl groups on the piperidine ring not only decreased binding affinity but, in some docked solutions, caused the ligand to adopt a "reverse" binding mode. uniba.it This indicates that steric clashes can prevent the ligand from achieving the optimal conformation for high-affinity interaction. uniba.it The orientation of the piperidine ring itself has been shown to be a major determinant of activity in other flexible phenethylamine-based compounds, where an upward projection of the ring toward the opening of the binding site was tolerated, while a downward projection led to low activity.
Quantitative structure-activity relationship (QSAR) studies on related 1,4-disubstituted piperidines have confirmed that hydrophobic interactions are a primary driver for σ1 receptor binding. nih.gov This implies that the ligand must adopt a conformation that correctly presents its hydrophobic regions, such as the phenyl ring, to corresponding hydrophobic pockets within the receptor.
Use as Chemical Probes for Elucidating Biological Mechanisms (Preclinical Focus)
Beyond their potential as therapeutic agents, well-characterized molecules like this compound derivatives serve as valuable chemical probes in preclinical research. A chemical probe is a small molecule with high affinity and selectivity for a specific biological target. It is used to interrogate the function of that target in biological systems, both in vitro and in vivo. Derivatives of this scaffold have been specifically developed as probes for σ receptors.
Investigating Signal Transduction Pathways
Signal transduction pathways are complex cascades of molecular events that transmit information from the cell surface to intracellular targets, ultimately governing cellular responses. Chemical probes are essential tools for dissecting these pathways. By selectively activating or inhibiting a specific protein in the pathway, researchers can observe the downstream consequences and map the flow of information.
Derivatives of this compound that act as potent and selective σ1 receptor ligands are particularly useful for this purpose. uniba.it The σ1 receptor is a unique intracellular chaperone protein known to modulate a variety of signaling pathways, including calcium signaling at the endoplasmic reticulum, ion channel function, and neurotransmitter release. nih.govsigmaaldrich.com
By using a selective σ1 receptor agonist from this chemical class, researchers can initiate σ1-mediated signaling events and study their effects on cellular function. nih.govrsc.org For example, σ1 receptor activation is known to modulate NMDA-type glutamate (B1630785) receptor signaling and dopamine (B1211576) release. sigmaaldrich.com A selective phenylethoxy-piperidine derivative can be used to trigger these effects in preclinical models, helping to elucidate the precise role of the σ1 receptor in neuronal excitability and neurotransmission. The development of radioiodinated versions of related 4-(phenoxymethyl)piperidines allows for their use in in vivo studies to track receptor location and density, further aiding in the understanding of where these signaling events are initiated. nih.gov
Modulation of Protein Function in Biochemical Assays
Biochemical assays are fundamental in vitro tools for studying the function of isolated proteins in a controlled environment. Chemical probes are used in these assays to directly measure their interaction with a target protein and to quantify their effect on the protein's function.
Competitive Binding Assays: A primary use of this compound derivatives is in competitive radioligand binding assays. In these experiments, the ability of a test compound to displace a known radiolabeled ligand from the target receptor is measured. This allows for the determination of the compound's binding affinity (Kᵢ). Numerous analogs within this class have been characterized in this manner to determine their affinity and selectivity for σ1 and σ2 receptors. uniba.itnih.govnih.gov This provides a direct measure of how the compound modulates the receptor's ability to bind other molecules.
Functional Agonist/Antagonist Assays: Beyond simple binding, it is crucial to determine whether a ligand activates (agonist) or blocks (antagonist) the function of its target protein. A specific biochemical assay for the σ1 receptor uses phenytoin, an allosteric modulator, to differentiate between agonists and antagonists. nih.gov Phenytoin is known to potentiate the binding of σ1 agonists, while having little to no effect on the binding of antagonists. By performing binding assays in the presence and absence of phenytoin, researchers can use a this compound derivative to probe and determine its functional effect on the σ1 receptor protein. nih.gov This functional characterization is critical for its application as a precise tool to study the biological consequences of either activating or inhibiting the σ1 receptor.
Applications in Advanced Materials and Polymer Science Research
Role in Controlled Radical Polymerization Techniques (e.g., Nitroxide-Mediated Polymerization)
Nitroxide-Mediated Polymerization (NMP) is a powerful method for producing well-defined polymers. nih.gov The process relies on the use of stable nitroxide radicals to reversibly trap propagating polymer chains. researchcommons.org This reversible termination establishes a dynamic equilibrium between active (propagating) radical chains and dormant species (alkoxyamines). qut.edu.au
The fundamental mechanism of NMP involves several key steps:
Initiation: The process begins with the generation of radicals from a conventional initiator, such as benzoyl peroxide (BPO). These primary radicals then react with a monomer to start a polymer chain.
Control/Mediation: A stable nitroxide radical reversibly combines with the propagating polymer radical (P•) to form a dormant alkoxyamine species (P-ONR₂). qut.edu.au This dormant species is thermally labile and can cleave homolytically to regenerate the propagating radical and the nitroxide.
Reversible Termination: The reversible capping of the growing polymer chain by the nitroxide is the cornerstone of NMP. nih.gov This dynamic equilibrium dramatically lowers the concentration of active radicals at any given time, which in turn suppresses irreversible termination reactions (like radical-radical coupling or disproportionation) that would broaden the molecular weight distribution. nih.gov This "living" nature allows the chains to grow steadily as long as the monomer is available. nih.gov
The effectiveness of a nitroxide mediator is heavily dependent on its structure. Six-membered piperidine-based nitroxides, most notably 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), are widely used. acs.org Substituents on the piperidine (B6355638) ring can modulate the nitroxide's steric and electronic properties, which influences the equilibrium constant and the rate of C-O bond homolysis in the dormant alkoxyamine, thereby affecting the polymerization rate and control.
Investigations into Polymer Architecture Control and Kinetic Mechanisms
The primary advantage of NMP is its ability to control polymer architecture. Because the polymerization remains "living," it is possible to synthesize complex structures such as block copolymers by sequentially adding different monomers. acs.org
Polymer Architecture Control:
Low Dispersity (Đ): By minimizing irreversible termination, NMP produces polymers with a very narrow range of chain lengths, resulting in dispersity values (Đ = Mₙ/Mₙ) that are typically close to 1.1. researchgate.net
Predictable Molecular Weight: The final molecular weight of the polymer can be predicted based on the initial ratio of monomer to initiator.
Block Copolymers: After the first monomer is consumed, a second monomer can be introduced to the reaction, leading to the formation of well-defined block copolymers. acs.org
Functional Polymers: The use of functional initiators or monomers allows for the incorporation of specific chemical groups at the chain ends or along the polymer backbone.
The "persistent radical effect" is a key kinetic principle in NMP. nih.gov It describes how a buildup of the persistent nitroxide radical shifts the equilibrium toward the dormant species, further suppressing the concentration of transient propagating radicals and minimizing termination. nih.gov
The structure of the nitroxide significantly impacts these kinetic parameters. For instance, the rate of decomposition of the alkoxyamine (the activation step) is a critical factor. This rate is influenced by the substituents on both the propagating polymer chain and the nitroxide itself.
Below is an illustrative table of kinetic parameters for the NMP of styrene, mediated by the common nitroxide TEMPO, which serves as a general example of the data involved in such investigations.
| Parameter | Description | Typical Value (for Styrene at 120°C) |
| kₚ | Propagation Rate Constant | ~2100 M⁻¹s⁻¹ |
| kₜ | Termination Rate Constant | ~1 x 10⁸ M⁻¹s⁻¹ |
| K_eq | Equilibrium Constant | ~2.1 x 10⁻¹¹ M |
| k_act | Activation Rate Constant | ~1.3 x 10⁻³ s⁻¹ |
| k_deact | Deactivation Rate Constant | ~7.8 x 10⁷ M⁻¹s⁻¹ |
This table presents generalized data for illustrative purposes and does not correspond to 4-(2-Phenylethoxy)piperidine.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes to Enhance Efficiency and Sustainability
Traditional synthetic routes to 4-alkoxypiperidines often involve multi-step processes that may lack efficiency and employ hazardous reagents. Future research will likely focus on developing more streamlined and environmentally benign synthetic strategies.
Key Research Thrusts:
Catalytic C-O Bond Formation: Investigating novel catalytic systems (e.g., copper or palladium-based) for the direct coupling of 4-hydroxypiperidine (B117109) with 2-phenylethanol (B73330) or its derivatives could significantly improve efficiency over classical Williamson ether synthesis. ajchem-a.com
Green Chemistry Approaches: The implementation of sustainable practices, such as using water as a solvent, employing non-toxic catalysts, or utilizing flow chemistry, can reduce the environmental impact of synthesis. ajchem-a.comnih.gov For instance, developing a one-pot synthesis from biomass-derived precursors like furfural (B47365) could represent a significant leap in sustainable production. nih.gov
Asymmetric Synthesis: For applications where specific stereoisomers are required, the development of enantioselective synthetic methods will be crucial. This could involve chiral catalysts or biocatalytic approaches to introduce chirality into the piperidine (B6355638) ring. thieme-connect.com
Table 8.1: Comparison of a Classical vs. a Potential Green Synthetic Route
| Parameter | Classical Williamson Ether Synthesis | Proposed Green Catalytic Route |
| Starting Materials | 4-Hydroxypiperidine, 2-Phenylethyl halide, Strong Base (e.g., NaH) | 4-Hydroxypiperidine, 2-Phenylethanol |
| Catalyst/Reagent | Stoichiometric strong base | Catalytic amount of a transition metal complex |
| Solvent | Anhydrous organic solvents (e.g., THF, DMF) | Water or other green solvents |
| Byproducts | Salt waste (e.g., NaBr) | Primarily water |
| Efficiency | Moderate yields, multi-step protection may be needed | Potentially higher yields, one-pot reaction |
Integration with Advanced High-Throughput Screening for New Biological Probes
The 4-(2-phenylethoxy)piperidine core can serve as a foundational scaffold for creating diverse chemical libraries. Integrating these libraries with high-throughput screening (HTS) can rapidly identify new biological probes and potential therapeutic leads. chemdiv.comthermofisher.com
Future Directions:
Combinatorial Chemistry: By systematically modifying the phenyl ring (e.g., adding various substituents) and the piperidine nitrogen, large libraries of analogs can be generated for HTS campaigns. nih.gov
Quantitative HTS (qHTS): Unlike traditional single-concentration HTS, qHTS generates concentration-response curves for every compound in a library, providing richer data on potency and efficacy directly from the primary screen. semanticscholar.org This can accelerate the identification of promising hits based on the this compound scaffold.
Phenotypic Screening: Utilizing HTS in cell-based assays can uncover novel biological activities without a preconceived target, opening up new therapeutic possibilities for compounds derived from this scaffold. cuanschutz.edu
Application in Complex Chemical Biology Systems for Mechanistic Insights
Beyond identifying biological activity, derivatives of this compound can be designed as chemical tools to investigate complex biological systems.
Unexplored Avenues:
Bioorthogonal Chemistry: Incorporating bioorthogonal handles (e.g., alkynes or azides) into the structure would allow for the "click" attachment of fluorescent dyes, affinity tags, or other reporters. nih.gov This would enable researchers to track the molecule's distribution in living cells, identify its binding partners, and gain deeper mechanistic insights.
Target Deconvolution: For derivatives that show interesting phenotypic effects, advanced chemical biology techniques can be employed to identify their specific molecular targets. This involves methods like affinity chromatography and photo-affinity labeling.
Probe Development: By modifying the scaffold, researchers can create highly selective probes for specific enzymes or receptors. For instance, subtle structural changes to the piperidine or phenoxy moiety could tune binding affinity and selectivity for targets like glycosidases or sigma receptors. nih.govnih.gov
Theoretical Predictions and Experimental Validation of Structure-Function Relationships
Computational chemistry offers powerful tools to predict the properties and biological activities of this compound derivatives, guiding more efficient experimental work.
Prospective Research:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be performed on a series of analogs to build predictive models that correlate specific structural features (e.g., steric and electrostatic fields) with biological activity. nih.govnih.gov These models can then be used to design new compounds with enhanced potency.
Molecular Docking and Dynamics: For known biological targets, molecular docking can predict the binding poses of this compound derivatives within the active site. rsc.orgnih.gov Subsequent molecular dynamics simulations can assess the stability of these interactions and reveal key binding residues, providing a rationale for observed structure-activity relationships. rsc.org
ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs early in the design phase, helping to prioritize compounds with more favorable drug-like properties. mdpi.com
Table 8.2: Example of a Hypothetical QSAR-Guided Modification
| Position of Modification | Type of Group | Predicted Effect on Activity | Rationale from Hypothetical Model |
| Phenyl Ring (para-position) | Electron-withdrawing (e.g., -CF3) | Increase | Favorable electrostatic interaction in binding pocket |
| Phenyl Ring (ortho-position) | Bulky steric group (e.g., -tBu) | Decrease | Steric clash with a key residue |
| Piperidine Nitrogen | Small alkyl group (e.g., -CH3) | Increase | Fills a small hydrophobic pocket |
| Ethoxy Bridge | Replacement with a longer chain | Decrease | Optimal linker length is two carbons |
Exploration of this compound in Emerging Fields of Chemical Research
The utility of the this compound scaffold is not limited to medicinal chemistry and may extend to other areas of chemical science.
Potential Emerging Applications:
Organocatalysis: The piperidine nitrogen is basic and nucleophilic, making it a candidate for use as an organocatalyst, particularly in reactions where a secondary amine is required.
Materials Science: Derivatives with specific functional groups could be explored as components of functional polymers or as corrosion inhibitors, an application noted for other piperidine derivatives. ijnrd.org
Supramolecular Chemistry: The aromatic ring and the potential for hydrogen bonding at the piperidine nitrogen could allow derivatives to act as building blocks for self-assembling supramolecular structures.
Q & A
Q. How can researchers address contradictions in ecological impact assessments?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
